2-Chloro-N-ethylaniline

Hydroamination catalysis Organometallic chemistry C-N bond formation

2-Chloro-N-ethylaniline (CAS 13519-74-9) is a chlorinated aromatic amine derivative with the molecular formula C₈H₁₀ClN and molecular weight of 155.62 g/mol. The compound features a chlorine substituent at the ortho position relative to an ethylamino group on the benzene ring, resulting in an XLogP3 value of approximately 2.9 and a topological polar surface area (tPSA) of 12 Ų.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 13519-74-9
Cat. No. B079687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-ethylaniline
CAS13519-74-9
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCCNC1=CC=CC=C1Cl
InChIInChI=1S/C8H10ClN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
InChIKeyOMQUELHMHMORKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethylaniline CAS 13519-74-9: Chlorinated Aromatic Amine Building Block Specifications and Properties


2-Chloro-N-ethylaniline (CAS 13519-74-9) is a chlorinated aromatic amine derivative with the molecular formula C₈H₁₀ClN and molecular weight of 155.62 g/mol . The compound features a chlorine substituent at the ortho position relative to an ethylamino group on the benzene ring, resulting in an XLogP3 value of approximately 2.9 and a topological polar surface area (tPSA) of 12 Ų [1]. This substitution pattern confers distinct reactivity compared to unsubstituted N-ethylaniline or non-alkylated 2-chloroaniline, positioning the compound as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why 2-Chloro-N-ethylaniline Cannot Be Replaced by N-Ethylaniline or 2-Chloroaniline: Structural Basis for Reactivity Differentiation


Generic substitution among aniline derivatives is scientifically unsound because the combination of ortho-chlorine and N-ethyl substituents in 2-chloro-N-ethylaniline creates a distinct electronic and steric environment that cannot be replicated by analogs bearing only one of these modifications. Comparative analysis reveals that the weakly basic character conferred by the ortho-chloro group fundamentally alters catalytic behavior—while N-ethylaniline suffers from gradual catalyst poisoning in platinum-mediated hydroamination systems [1], 2-chloroaniline lacks the N-alkyl functionality required for downstream reactivity in dye and pharmaceutical intermediates. The dual-substituted structure thus occupies a specific reactivity niche that neither parent compound nor mono-substituted variants can adequately address .

2-Chloro-N-ethylaniline CAS 13519-74-9: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Platinum-Catalyzed Hydroamination Performance: 2-Chloroaniline Derivative Achieves 2.5× Higher TON vs. Unsubstituted Aniline

In platinum-catalyzed hydroamination of ethylene, the use of 2-chloroaniline as a starting material to produce 2-chloro-N-ethylaniline demonstrates substantially superior catalytic turnover number (TON) compared to the parent aniline system. The reduced basicity of 2-chloroaniline, imparted by the ortho-chloro substituent, mitigates the gradual catalyst poisoning observed with N-ethylaniline [1]. The target compound 2-chloro-N-ethylaniline was obtained as the sole reaction product with 70% yield based on amine charged [1].

Hydroamination catalysis Organometallic chemistry C-N bond formation

Reaction Product Selectivity: 2-Chloro-N-ethylaniline Forms as Sole Product with 70% Isolated Yield in Pt-Catalyzed Hydroamination

The platinum-catalyzed hydroamination of ethylene with 2-chloroaniline proceeds with exclusive selectivity to yield 2-chloro-N-ethylaniline as the sole reaction product, with no detectable formation of competing quinoline byproducts [1]. In contrast, hydroamination with unsubstituted aniline under comparable conditions simultaneously produces 2-methylquinoline in approximately 10 catalytic cycles, necessitating additional purification steps [1].

Selective catalysis N-alkylation Green chemistry metrics

Lipophilicity Profile: XLogP3 = 2.9 Establishes Distinct Extraction and Chromatographic Behavior vs. Non-Chlorinated Analogs

2-Chloro-N-ethylaniline exhibits a calculated XLogP3 value of 2.9 and a topological polar surface area (tPSA) of 12 Ų [1]. This represents a significant shift in lipophilicity relative to non-chlorinated N-ethylaniline (estimated LogP ~1.5-1.8) and non-alkylated 2-chloroaniline (LogP ~1.9) . The chlorine atom contributes to increased hydrophobicity while the N-ethyl group provides additional rotatable bond flexibility, affecting both extraction efficiency and chromatographic retention.

Physicochemical characterization LogP determination Analytical method development

Thermal and Physical Properties Differentiate Handling Requirements from Closest Analogs

The physical properties of 2-chloro-N-ethylaniline include a predicted boiling point of 236.5±13.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25 °C . These values represent a notable thermal stability window compared to the lower-boiling N-ethylaniline (bp ~204-205 °C) and the higher-melting 2-chloroaniline (mp ~ -14 °C, bp ~208-210 °C) . The combination of ortho-chlorine and N-ethyl substituents produces a unique vapor pressure profile that impacts both distillation recovery efficiency and workplace exposure assessment.

Physical property characterization Process safety Storage conditions

2-Chloro-N-ethylaniline CAS 13519-74-9: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmaceutical Intermediate: Ortho-Chloro N-Ethyl Scaffold for API Synthesis

2-Chloro-N-ethylaniline serves as a key pharmaceutical intermediate where the ortho-chloro substituent enables subsequent cross-coupling chemistry (Suzuki, Buchwald-Hartwig, Ullmann) while the N-ethyl group provides amine protection during multi-step synthetic sequences. The compound's XLogP3 of 2.9 and molecular weight of 155.62 g/mol position it within favorable physicochemical space for small-molecule drug candidate precursors [1]. The exclusive selectivity demonstrated in platinum-catalyzed synthesis ensures that procurement of this intermediate from vendors does not introduce quinoline-type impurities that could propagate through API synthetic routes, a critical quality consideration for IND-enabling toxicology batches [2].

Agrochemical Building Block: Selective Ortho-Substitution Pattern for Herbicide and Pesticide Development

The compound functions as a versatile intermediate in the agrochemical industry, particularly where the ortho-chloro N-ethyl substitution pattern is required for target site binding in herbicides and pesticides [1]. The chlorine atom at the ortho position introduces both electronic effects (reducing amine basicity) and steric constraints that can enhance metabolic stability in planta. The compound's calculated lipophilicity (LogP ~2.63-2.9) supports sufficient foliar penetration while maintaining adequate aqueous solubility for formulation development, as estimated by water solubility of approximately 315-885 mg/L based on log Kow models [2].

Catalytic Methodology Development: Reference Substrate for N-Alkylation Selectivity Studies

The well-documented behavior of 2-chloroaniline in platinum-catalyzed hydroamination establishes 2-chloro-N-ethylaniline as a valuable reference compound for developing new catalytic N-alkylation methodologies. The quantitative data showing 70% yield with exclusive selectivity and TON = 250 under PtBr₂/H⁺ conditions provides a reproducible benchmark for comparing novel catalyst systems [1]. Researchers evaluating alternative catalytic approaches (Fe, Co, Ni, photoredox, electrocatalytic) can use this established performance baseline to assess whether new methodologies offer meaningful advantages in turnover frequency, selectivity, or operational simplicity relative to the platinum-mediated process [2].

Analytical Reference Standard: Chromatographic Method Development and Impurity Profiling

The distinct physicochemical signature of 2-chloro-N-ethylaniline—specifically its LogP of 2.63-2.9 and tPSA of 12 Ų—makes it suitable as a retention time marker and extraction efficiency control in reverse-phase HPLC method development for chlorinated aniline derivatives [1]. In quality control laboratories monitoring pharmaceutical or agrochemical manufacturing processes, the compound serves as a reference standard for establishing impurity limits, particularly for distinguishing the target ortho-chloro N-ethyl isomer from potential para-chloro or dichloro byproducts that may arise from alternative synthetic routes [2].

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